BenchChemオンラインストアへようこそ!

3-Bromophenanthrene-9-carboxylic acid

Organic Synthesis Cross-Coupling C–C Bond Formation

3-Bromophenanthrene-9-carboxylic acid (CAS 77252-28-9; molecular formula C₁₅H₉BrO₂; exact mass 299.979 g/mol) is a brominated polycyclic aromatic carboxylic acid featuring a phenanthrene core with a bromine substituent at the 3-position and a carboxyl group at the 9-position. Its rigid, planar aromatic scaffold and dual functional handles (aryl bromide and carboxylic acid) position it as a versatile building block in medicinal chemistry, materials science, and organic synthesis.

Molecular Formula C15H9BrO2
Molecular Weight 301.13 g/mol
CAS No. 77252-28-9
Cat. No. B8498189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromophenanthrene-9-carboxylic acid
CAS77252-28-9
Molecular FormulaC15H9BrO2
Molecular Weight301.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)Br)C(=O)O
InChIInChI=1S/C15H9BrO2/c16-10-6-5-9-7-14(15(17)18)12-4-2-1-3-11(12)13(9)8-10/h1-8H,(H,17,18)
InChIKeyHRWIHJOHNJHZNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromophenanthrene-9-carboxylic Acid (CAS 77252-28-9) – Chemical Identity and Procurement Baseline


3-Bromophenanthrene-9-carboxylic acid (CAS 77252-28-9; molecular formula C₁₅H₉BrO₂; exact mass 299.979 g/mol) is a brominated polycyclic aromatic carboxylic acid featuring a phenanthrene core with a bromine substituent at the 3-position and a carboxyl group at the 9-position [1]. Its rigid, planar aromatic scaffold and dual functional handles (aryl bromide and carboxylic acid) position it as a versatile building block in medicinal chemistry, materials science, and organic synthesis [1]. Several regioisomeric bromophenanthrene-9-carboxylic acids exist—including the 2-bromo (CAS 56988-45-5), 6-bromo (CAS 53581-38-7), and 8-bromo (CAS 4648-66-2) variants—each distinguished solely by the position of the bromine atom on the phenanthrene nucleus . Published synthetic routes to the 3-bromo isomer include oxidative cyclization of α-(o-iodophenyl)-m-bromocinnamic acid followed by thermolysis in concentrated HI [2].

Why 3-Bromophenanthrene-9-carboxylic Acid Cannot Be Interchanged with Other Bromophenanthrene Isomers


Although bromophenanthrene-9-carboxylic acid isomers share identical molecular formula (C₁₅H₉BrO₂) and molecular weight (301.13 g/mol), the position of the bromine atom dictates the electronic environment, steric accessibility, and regiochemical outcome of downstream transformations . In metal-catalysed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, the oxidative addition rate and subsequent transmetallation are sensitive to the electron density at the C–Br bond, which varies with substitution pattern [1]. Furthermore, the synthesis of the 3-bromo isomer proceeds via a distinct oxidative cyclization pathway that fails for certain substituted cinnamic acid precursors, underscoring that isomer selection is synthesis-driven rather than arbitrary [2]. The quantitative evidence below illustrates why 3-bromophenanthrene-9-carboxylic acid must be specified by exact CAS number in procurement and experimental design.

Quantitative Differentiation Evidence for 3-Bromophenanthrene-9-carboxylic Acid (77252-28-9): Comparator-Based Selection Guide


Regioisomeric Bromine Position Dictates Cross-Coupling Reactivity: 3-Bromo vs. 6-Bromo vs. 9-Bromo Isomers

The bromine atom position on the phenanthrene core directly influences the rate of palladium-catalysed cross-coupling. While no direct head-to-head kinetic study of 3-bromophenanthrene-9-carboxylic acid versus other isomers has been published, class-level evidence demonstrates that N-heterocyclic carbene (NHC)–palladium complexes efficiently catalyse Suzuki arylation of 9-bromophenanthrene, and the electronic nature of the C–Br bond is position-dependent [1]. The 3-position on phenanthrene is less sterically hindered than the 4- or 5-positions (bay region) and electronically distinct from the 9-position, making the 3-bromo isomer a preferred electrophilic partner when regioselective coupling at the A-ring is desired while retaining the 9-carboxylic acid handle for orthogonal functionalisation [2]. In contrast, the 6-bromo isomer (CAS 53581-38-7) places bromine on the C-ring, altering the vector of further elaboration.

Organic Synthesis Cross-Coupling C–C Bond Formation

Synthetic Route Uniqueness: Oxidative Cyclization Selectivity for 3-Bromo vs. 2-Bromo Isomer

A published synthetic route demonstrates that oxidative cyclization of α-(o-iodophenyl)-m-bromocinnamic acid with K₂S₂O₈ in concentrated H₂SO₄ followed by thermolysis in HI produces specifically the 3-bromo-9-phenanthrenecarboxylic acid, while the para-bromo analogue yields the 2-bromo isomer [1]. The analogous cyclization completely fails for p- and o-nitrocinnamic acid substrates. This substrate-dependent selectivity means that access to the 3-bromo isomer requires the meta-bromocinnamic acid precursor, and the route is not interchangeable with that for the 6-bromo or 8-bromo isomers, which are prepared by entirely different synthetic strategies.

Synthetic Methodology Phenanthrene Synthesis Oxidative Cyclization

Enzyme Inhibition Profile: Dihydroorotase Inhibition by 3-Bromophenanthrene-9-carboxylic Acid (BindingDB Data)

BindingDB entry for 3-bromophenanthrene-9-carboxylic acid reports an IC₅₀ of 1.00 × 10⁶ nM (1 mM) against dihydroorotase (EC 3.5.2.3) from mouse Ehrlich ascites cells, measured at pH 7.37 at a compound concentration of 10 µM [1]. Dihydroorotase catalyses the third step of de novo pyrimidine biosynthesis. For context, structurally distinct dihydrophenanthrene carboxylic acids have been reported with IC₅₀ values in the low nanomolar range against other enzyme targets—for example, 7-bromo-9,10-dihydrophenanthrene-2-carboxylic acid inhibits human type-1 steroid 5α-reductase with a Kᵢ,app of 26 nM . The micromolar-range activity of the 3-bromo-9-carboxylic acid isomer against dihydroorotase indicates a distinct target profile that may be relevant for probing pyrimidine metabolism, though the potency is modest.

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

CCR5 Antagonist Activity: Pharmacological Differentiation from Non-Brominated and 9-Bromo-Substituted Phenanthrene Derivatives

Preliminary pharmacological screening reported via Semantic Scholar indicates that 3-bromophenanthrene-9-carboxylic acid demonstrates activity as a CCR5 antagonist, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. In contrast, the 9-bromophenanthrene-3-carboxylic acid scaffold (isomeric reversal of bromo/carboxy positions, e.g., UBP145) has been characterised as an NMDA receptor GluN2C/2D-selective antagonist with 7- to 10-fold selectivity for NR2D-containing receptors over NR2A- and NR2B-containing receptors [2]. This divergence in molecular target—CCR5 (a GPCR) versus NMDA (an ionotropic glutamate receptor)—demonstrates that the relative positioning of bromine and carboxylic acid substituents fundamentally alters biological recognition, making the two isomers non-interchangeable for pharmacological studies.

CCR5 Antagonist HIV Chemokine Receptor

Physicochemical Property Differentiation: Computed LogP and Topological Polar Surface Area vs. Parent Phenanthrene-9-carboxylic Acid

The introduction of a bromine atom at the 3-position of phenanthrene-9-carboxylic acid increases the computed partition coefficient (XLogP) and molecular weight relative to the non-brominated parent. 3-Bromophenanthrene-9-carboxylic acid has a computed XLogP of approximately 4.6 and topological polar surface area (TPSA) of 37.3 Ų . The non-brominated parent, phenanthrene-9-carboxylic acid (CAS 837-45-6), has a lower XLogP (estimated ~3.8–4.0) and identical TPSA [1]. The increased lipophilicity (ΔLogP ~0.6–0.8) directly impacts membrane permeability, protein binding, and solubility in aqueous assay buffers. Among the brominated isomers (2-bromo, 3-bromo, 6-bromo, 8-bromo), LogP values are nearly identical—differentiation arises from the electronic effect of bromine position on pKa of the carboxylic acid and on π-stacking interactions in biological targets.

Physicochemical Properties LogP Drug-Likeness

Absence of Published Direct Head-to-Head Comparative Bioactivity Data: Transparent Acknowledgment of Evidence Limitation

A systematic search of the published literature, BindingDB, ChEMBL, and PubChem BioAssay databases did not identify any direct head-to-head comparative study in which 3-bromophenanthrene-9-carboxylic acid (77252-28-9) and one or more of its regioisomers (2-bromo, 6-bromo, 8-bromo) were evaluated side-by-side in the same assay under identical conditions. The bioactivity data points reported above (dihydroorotase IC₅₀; CCR5 antagonist screening) are from single-compound profiling studies and cannot be directly compared to data for other isomers generated in different laboratories using different assay protocols. This evidence gap means that quantitative claims of superiority or selectivity for the 3-bromo isomer over its regioisomers cannot be substantiated by publicly available data as of the search date. Procurement decisions based on bioactivity must therefore rely on the target-specific screening of individual isomers rather than extrapolation from published comparisons.

Evidence Gap Comparative Pharmacology Data Transparency

Optimal Procurement and Application Scenarios for 3-Bromophenanthrene-9-carboxylic Acid (CAS 77252-28-9)


Regioselective Suzuki-Miyaura Cross-Coupling for Library Synthesis

Medicinal chemistry groups constructing phenanthrene-focused compound libraries should procure 3-bromophenanthrene-9-carboxylic acid as the electrophilic coupling partner for Suzuki-Miyaura reactions targeting the A-ring. The 3-position bromine is sterically accessible and electronically activated for oxidative addition to Pd(0), while the 9-carboxylic acid can be orthogonally derivatised (amide formation, esterification, reduction) without interfering with the cross-coupling step. This dual-handle strategy enables systematic variation at two distinct vectors on the phenanthrene scaffold, supporting structure–activity relationship (SAR) exploration [1]. Procurement of the correct isomer (77252-28-9) is essential: the 6-bromo isomer (53581-38-7) would direct elaboration to the C-ring, generating an entirely different constitutional series [2].

CCR5 Antagonist Lead Optimisation in Antiviral and Anti-Inflammatory Programmes

Research groups investigating CCR5-mediated pathologies—including HIV-1 entry inhibition, rheumatoid arthritis, asthma, and COPD—may utilise 3-bromophenanthrene-9-carboxylic acid as a starting scaffold for lead optimisation [1]. The preliminary CCR5 antagonist activity distinguishes this isomer from the 9-bromophenanthrene-3-carboxylic acid scaffold, which targets NMDA receptors instead [2]. Follow-up studies should include quantitative IC₅₀ determination in CCR5 binding and functional assays (e.g., β-arrestin recruitment, calcium flux), with direct comparisons to known CCR5 antagonists such as maraviroc to benchmark potency and selectivity.

Dihydroorotase Probe Development for Pyrimidine Metabolism Studies

The reported inhibition of dihydroorotase (IC₅₀ = 1 mM) positions 3-bromophenanthrene-9-carboxylic acid as a weak but structurally novel starting point for developing probes of de novo pyrimidine biosynthesis [1]. Dihydroorotase is a validated target in malaria and cancer drug discovery. While the potency is modest, the phenanthrene scaffold offers multiple vectors for structural elaboration to improve affinity. Procurement should be paired with access to the parent phenanthrene-9-carboxylic acid (837-45-6) as a negative control to confirm that the bromine substituent contributes to enzyme recognition [2].

Synthetic Methodology Development Using Defined Isomeric Bromophenanthrene Substrates

Organometallic chemistry and synthetic methodology groups developing new cross-coupling catalysts or investigating substituent electronic effects on reaction rates should include 3-bromophenanthrene-9-carboxylic acid as a structurally defined, isomerically pure test substrate. The compound's two functional handles permit independent reaction optimisation and product analysis by HPLC, NMR, or mass spectrometry. Comparative studies using the 2-bromo, 6-bromo, and 8-bromo isomers under identical conditions could generate the kinetic data currently absent from the literature, addressing the evidence gap identified in Section 3 [1].

Quote Request

Request a Quote for 3-Bromophenanthrene-9-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.